molecular formula C20H24N2O2 B6139125 2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

Cat. No.: B6139125
M. Wt: 324.4 g/mol
InChI Key: SBHQPQQMDWUXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is a synthetic organic compound belonging to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties . The unique spirocyclic structure of this compound contributes to its stability and reactivity, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

The synthesis of 2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazoline-4(3H)-one with a suitable nucleophile under basic conditions . The reaction conditions typically involve the use of a base such as potassium hydroxide in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one can be compared with other spirocyclic quinazoline derivatives, such as:

    3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Known for its antibacterial activity.

    2,2’-Dimethyltetrahydro-2H-pyran-4-yl-2-thioxo-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one: Exhibits antitumor and antiviral properties. The uniqueness of 2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the resulting biological activities.

Properties

IUPAC Name

2-(propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13(2)24-12-16-21-18-15-8-4-3-7-14(15)11-20(9-5-6-10-20)17(18)19(23)22-16/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHQPQQMDWUXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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